
1-Heptatriacontene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptatriacontene is a long-chain hydrocarbon with the molecular formula C₃₇H₇₄ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptatriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the Horner-Wadsworth-Emmons reaction , which is a variation of the Wittig reaction using phosphonate-stabilized carbanions .
Industrial Production Methods: Industrial production of this compound typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like this compound. The conditions for this process usually involve high temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptatriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes.
Applications De Recherche Scientifique
1-Heptatriacontene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial products
Mécanisme D'action
The mechanism of action of 1-Heptatriacontene involves its interaction with other molecules through van der Waals forces . These interactions are primarily due to the long hydrocarbon chain, which allows for significant surface contact with other molecules. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Heptatriacontene can be compared with other long-chain alkenes and alkanes, such as:
Heptatriacontane (C₃₇H₇₆): A saturated hydrocarbon with no double bonds, making it less reactive than this compound.
Octatriacontene (C₃₈H₇₆): Another long-chain alkene with a similar structure but one additional carbon atom, resulting in slightly different physical and chemical properties
The uniqueness of this compound lies in its specific chain length and the presence of a double bond, which imparts distinct reactivity and physical properties compared to its saturated and longer-chain counterparts.
Propriétés
Numéro CAS |
61868-15-3 |
|---|---|
Formule moléculaire |
C37H74 |
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
heptatriacont-1-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-37H2,2H3 |
Clé InChI |
VKVLQEVZERYUAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


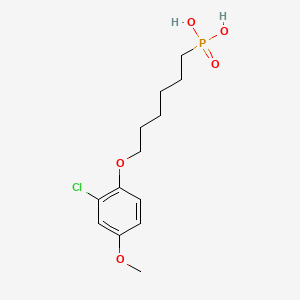
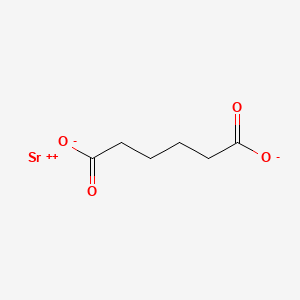

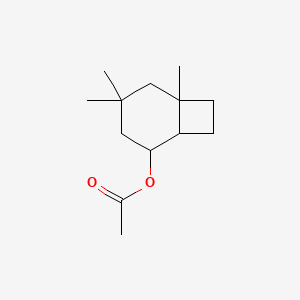

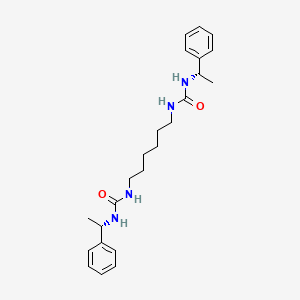
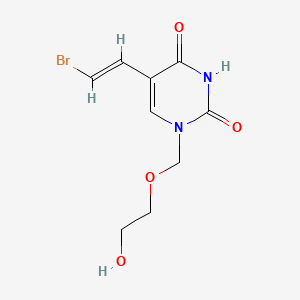
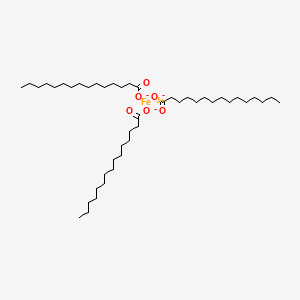
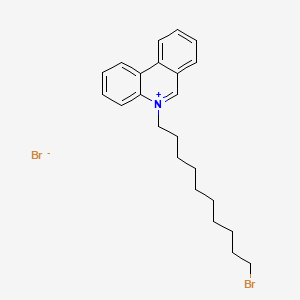
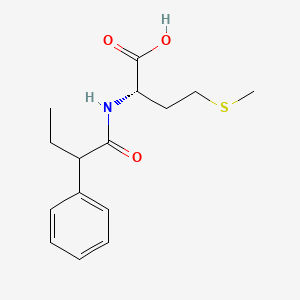

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)


